molecular formula C9H10O4 B13458455 2-(2H3)methoxy-6-methoxybenzoicacid CAS No. 1608095-20-0

2-(2H3)methoxy-6-methoxybenzoicacid

Cat. No.: B13458455
CAS No.: 1608095-20-0
M. Wt: 185.19 g/mol
InChI Key: MBIZFBDREVRUHY-FIBGUPNXSA-N
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Description

2-(2H3)methoxy-6-methoxybenzoicacid is a compound with the molecular formula C9H10O3. It is a derivative of benzoic acid, characterized by the presence of methoxy groups at the 2 and 6 positions on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H3)methoxy-6-methoxybenzoicacid typically involves the reduction hydrogenation of 2-methyl-6-nitrobenzoic acid . The reaction conditions include the use of hydrogen gas and a suitable catalyst, such as palladium on carbon (Pd/C), under controlled temperature and pressure.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. Quality control measures are implemented to maintain the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2H3)methoxy-6-methoxybenzoicacid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are employed for substitution reactions.

Major Products Formed

    Oxidation: Quinones and carboxylic acids.

    Reduction: Alcohols and alkanes.

    Substitution: Halogenated benzoic acids and other substituted derivatives.

Scientific Research Applications

2-(2H3)methoxy-6-methoxybenzoicacid has various applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the production of dyes, fragrances, and pharmaceuticals

Mechanism of Action

The mechanism of action of 2-(2H3)methoxy-6-methoxybenzoicacid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2H3)methoxy-6-methoxybenzoicacid is unique due to the presence of two methoxy groups at specific positions on the benzene ring, which imparts distinct chemical and physical properties. This structural uniqueness makes it valuable in various research and industrial applications.

Properties

CAS No.

1608095-20-0

Molecular Formula

C9H10O4

Molecular Weight

185.19 g/mol

IUPAC Name

2-methoxy-6-(trideuteriomethoxy)benzoic acid

InChI

InChI=1S/C9H10O4/c1-12-6-4-3-5-7(13-2)8(6)9(10)11/h3-5H,1-2H3,(H,10,11)/i1D3

InChI Key

MBIZFBDREVRUHY-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C(=CC=C1)OC)C(=O)O

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)O

Origin of Product

United States

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